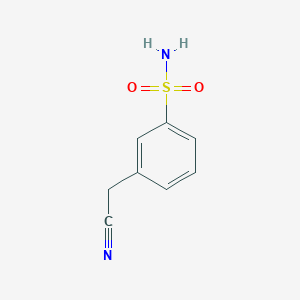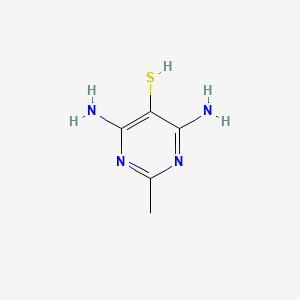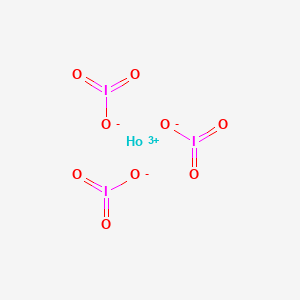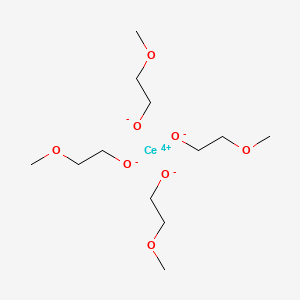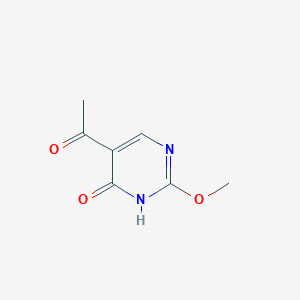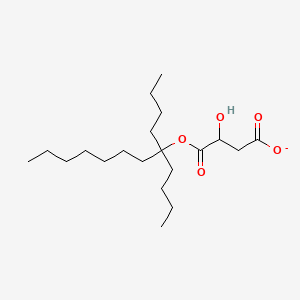
dibutyloctyl malate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dibutyloctyl malate is a chemical compound with a complex structure, often used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dibutyloctyl malate involves multiple steps, including the reaction of specific precursors under controlled conditions. The exact synthetic route may vary, but it typically involves the use of organic solvents, catalysts, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated equipment and stringent quality control measures. The process ensures the consistent production of high-purity this compound for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
dibutyloctyl malate can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts. The conditions may involve specific temperatures, pressures, and solvents to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of different oxides, while reduction may yield various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
dibutyloctyl malate has a wide range of scientific research applications. It is used in:
Wirkmechanismus
The mechanism of action of dibutyloctyl malate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to dibutyloctyl malate include other hydroxy-oxobutanoate derivatives and related organic compounds .
Uniqueness
What sets this compound apart is its unique structure and specific properties, which make it suitable for a wide range of applications in different fields .
Eigenschaften
CAS-Nummer |
399551-19-0 |
|---|---|
Molekularformel |
C20H37O5- |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
4-(5-butyldodecan-5-yloxy)-3-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C20H38O5/c1-4-7-10-11-12-15-20(13-8-5-2,14-9-6-3)25-19(24)17(21)16-18(22)23/h17,21H,4-16H2,1-3H3,(H,22,23)/p-1 |
InChI-Schlüssel |
HCLVXVIAGDXHTL-UHFFFAOYSA-M |
SMILES |
CCCCCCCC(CCCC)(CCCC)OC(=O)C(CC(=O)[O-])O |
Kanonische SMILES |
CCCCCCCC(CCCC)(CCCC)OC(=O)C(CC(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


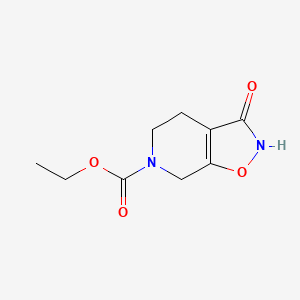
![(8-Phenyl-1,4-dioxaspiro[4.5]decan-8-YL)methanamine](/img/new.no-structure.jpg)
![1-Hydroxy-1,3-dioxo-1,3-dihydro-1l5-benzo[d][1,2]iodoxole-4-carboxylic acid](/img/structure/B1629230.png)

![7,7'-Dibromo-2,2',3,3'-tetrahydro-5,5'-bithieno[3,4-b][1,4]dioxine](/img/structure/B1629233.png)
